molecular formula C12H8ClFN2OS B3041073 2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one CAS No. 259683-67-5

2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one

Cat. No. B3041073
CAS RN: 259683-67-5
M. Wt: 282.72 g/mol
InChI Key: ZTJGBVWEWUBIIZ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one” is a chemical compound . Unfortunately, there is no detailed description available for this compound .


Molecular Structure Analysis

The molecular structure of this compound is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not provided in the available resources .

Scientific Research Applications

Catalysis and Organic Synthesis

2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one can serve as a versatile building block in organic synthesis. Researchers have utilized similar compounds for protodeboronation reactions, which are crucial in the construction of complex molecules. For instance, the hydromethylation sequence involving related substrates has been applied to natural products like (−)-Δ8-THC and cholesterol .

Antimicrobial Potential

Derivatives of this compound have shown promise as antimicrobial agents. Specifically, compounds 1a and 1b exhibited good antimicrobial activity. Further investigations into their mechanism of action and potential therapeutic applications are warranted .

Fluorinated Pyridine Synthesis

Fluorinated pyridines play a significant role in medicinal chemistry and agrochemical development. Researchers have used similar fluorinated building blocks as starting materials for the synthesis of herbicides and insecticides. While not directly related to the mentioned compound, this application highlights the importance of fluorinated heterocycles in various fields .

Heterocyclic Synthesis

The compound’s unique structure, incorporating both a pyrazole and a thiophene ring, suggests potential for synthesizing related heterocyclic compounds. These heterocycles often exhibit diverse biological activities. Researchers may explore the synthesis of four- to seven-membered rings based on this scaffold, aiming for novel drug candidates or bioactive molecules .

Mechanism of Action

The mechanism of action of this compound is not provided in the available resources .

properties

IUPAC Name

2-chloro-1-(8-fluoro-4H-thiochromeno[4,3-c]pyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2OS/c13-4-11(17)16-5-7-6-18-10-2-1-8(14)3-9(10)12(7)15-16/h1-3,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJGBVWEWUBIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=C(S1)C=CC(=C3)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one
Reactant of Route 3
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one
Reactant of Route 5
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one
Reactant of Route 6
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one

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